2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

MAO-B inhibition Neurodegeneration Structure-activity relationship

Researchers mapping MAO-B halogen tolerance lack a defined ortho-substituted reference standard. 2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone (CAS 763114-30-3) fills this gap with unique ortho-Cl/para-MeO topology. Key advantages: (1) Benchmark against meta-Cl/I leads (IC50 <1 µM, 0.142 µM) to quantify ortho-substitution potency penalty; (2) Novel entry for DHFR inhibitor screening with N3-(4-MeO-Ph)/C2-(2-Cl-benzylthio) combination; (3) Available from 10 mg to bulk custom with in-stock readiness for immediate dispatch.

Molecular Formula C22H17ClN2O2S
Molecular Weight 408.9 g/mol
CAS No. 763114-30-3
Cat. No. B12035038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
CAS763114-30-3
Molecular FormulaC22H17ClN2O2S
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl
InChIInChI=1S/C22H17ClN2O2S/c1-27-17-12-10-16(11-13-17)25-21(26)18-7-3-5-9-20(18)24-22(25)28-14-15-6-2-4-8-19(15)23/h2-13H,14H2,1H3
InChIKeyKOISFNTZWQBUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone: A Differentiated Scaffold for Discovery


2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone (CAS 763114-30-3) is a synthetic 2-thioether-4(3H)-quinazolinone featuring a 2-chlorobenzylthio moiety at the C2 position and a 4-methoxyphenyl group at the N3 position . It belongs to a class of heterocycles recognized for their modular substitution patterns, which enables the generation of highly diverse combinatorial libraries for drug discovery programs . Sigma-Aldrich supplies this compound exclusively as part of its AldrichCPR collection of rare and unique chemicals, and explicitly does not provide analytical data, placing the responsibility for identity and purity verification on the buyer .

Differentiation from General 2-Thioether Quinazolinone Analogs


The combination of an ortho-chloro substituent on the C2 benzylthio group and a para-methoxy electron-donating group on the N3 phenyl ring defines a unique electronic and steric topology that is not interchangeable with close analogs. SAR evidence from 2-substituted-4(3H)-quinazolinone thioether series demonstrates that the position and nature of halogen substitution on the benzylthio moiety dramatically control biological activity: moving chlorine from the meta to the ortho position shifts the pharmacophore outside the proven optimal binding topology for monoamine oxidase B (MAO-B) inhibition, where meta-substituted Cl, Br, or I analogues achieve IC50 values below 1 µM . Similarly, in methoxylated 2-benzylthio-quinazoline-4(3H)-ones evaluated as nonclassical antifolates, the precise pattern of methoxy and benzylthio substitution determines whether a compound achieves nanomolar DHFR inhibition (IC50 0.01–0.02 µM) or falls outside the active range . The target compound's unique substitution pattern thus occupies a distinct region of chemical space, precluding simple substitution with unsubstituted benzylthio (IC50 = 3.03 µM) or alternative halogen regioisomers without altering the pharmacological profile .

Product Differentiation Evidence


MAO-B Pharmacophore Defined by Ortho-Chloro Substitution

The target compound bears an ortho-chloro on the C2 benzylthio group, whereas the published MAO-B pharmacophore for this scaffold requires a halogen at the meta position for optimal potency. In the 2-substituted-4(3H)-quinazolinone thioether series, meta-substituted analogues (Cl, Br, I) achieved potent MAO-B inhibition with IC50 < 1 µM, and the most potent compound, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one, exhibited an IC50 of 0.142 µM . In contrast, the unsubstituted benzylthio analogue showed substantially weaker inhibition (IC50 = 3.03 µM) . The target compound's ortho-chloro substitution places it outside the validated meta-halogen active range, predicting a MAO-B inhibitory profile distinct from the meta-substituted leads .

MAO-B inhibition Neurodegeneration Structure-activity relationship

Distinct DHFR Binding Profile of N3-Methoxyphenyl Analog

Methoxylated 2-benzylthio-quinazoline-4(3H)-ones have been systematically evaluated as nonclassical antifolates targeting dihydrofolate reductase (DHFR). In a 2016 study, compound 61 (bearing a specific 2,3,6-substitution pattern) achieved a DHFR IC50 of 0.01 µM, while compound 28 reached IC50 = 0.02 µM . The presence and position of methoxy groups on the quinazolinone scaffold were found to modulate DHFR binding affinity through interactions with the key amino acid Phe34 . The target compound combines a 4-methoxyphenyl at N3 with an ortho-chlorobenzylthio at C2—a substitution combination not explicitly tested in the published antifolate series—defining a novel chemotype for DHFR inhibitor exploration .

DHFR inhibition Antifolate Antimicrobial Antitumor

Analytical Data: AldrichCPR vs. Standard Catalog Compounds

Sigma-Aldrich classifies this compound under its AldrichCPR (Custom Prepared Rare) program, explicitly stating that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . This is in direct contrast to standard Sigma-Aldrich catalog compounds, which are supplied with certificates of analysis (CoA) including HPLC purity, NMR, and mass spectrometry data . The compound is sold 'as-is' with no warranty of merchantability or fitness for a particular purpose .

Chemical procurement Rare chemical collection Quality assurance

Electronic Effects of N3 Substituents on Quinazolinone Reactivity

The N3-(4-methoxyphenyl) group on the target compound is strongly electron-donating (Hammett σp = -0.27 for OCH3), whereas the closest commercially available analog, 2-((2-chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone (CAS 476484-73-8), bears an electron-withdrawing chloro substituent (σp = +0.23). A second available analog, 2-((2-chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 618432-06-7), carries a weakly electron-donating methyl group (σp = -0.17) . This electronic divergence alters the electron density on the quinazolinone ring, affecting thioether stability, electrophilic substitution reactivity, and hydrogen-bonding capacity of the C4 carbonyl .

Electronic effects Reactivity Medicinal chemistry

Antimicrobial Potential: Untested 2-Benzylthio Quinazolinone

2-Heteroarylthio-quinazolin-4-ones and 2-benzylthio-quinazoline-4(3H)-ones have demonstrated broad-spectrum antimicrobial activity comparable to gentamicin and ciprofloxacin in multiple independent studies . In the DHFR-targeted series, compounds 34, 56, and 66 showed activity against both Gram-positive and Gram-negative strains . Separately, quinazolinone thioethers have been evaluated for anti-MRSA activity, with a thioether-linked quinolinone-quinazolinone heterodimer achieving an MIC of 8 µg/mL against methicillin-resistant Staphylococcus aureus . However, no published MIC data exist specifically for the target compound.

Antimicrobial MRSA Gram-positive Gram-negative

Optimal Application Scenarios


MAO-B Selectivity Profiling and Ortho-Substitution Tolerance

Use as a strategic tool compound to define the ortho-substitution tolerance boundary of the quinazolinone MAO-B pharmacophore. Directly benchmark against the published meta-chloro and meta-iodo leads (IC50 < 1 µM and 0.142 µM, respectively) to quantify the potency penalty of shifting the halogen from the meta to the ortho position .

DHFR Inhibitor Chemical Space Expansion via N3/C2 Substitutions

Employ the compound as a novel entry in DHFR inhibitor screening cascades, where the combination of N3-(4-methoxyphenyl) and C2-(2-chlorobenzylthio) fills a gap in the SAR matrix not addressed by the methoxylated 2-benzylthio-quinazolinone series that produced lead compounds with IC50 values of 0.01–0.02 µM .

Antimicrobial Screening Against MRSA and MDR Strains

Include this compound in phenotypic antimicrobial screening panels, leveraging the class-level evidence that 2-benzylthio-quinazolinones achieve broad-spectrum activity comparable to gentamicin, and that thioether-linked quinazolinone-containing heterodimers achieve MIC values of 8 µg/mL against MRSA .

Combinatorial Library and Scaffold Diversification

Integrate the compound as a reference standard in thioquinazolinone combinatorial library construction, as described in the foundational patent US 2004/0102629 A1, where the 2-chlorobenzylthio and 4-methoxyphenyl building blocks represent specific diversity elements within the claimed generic structure .

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